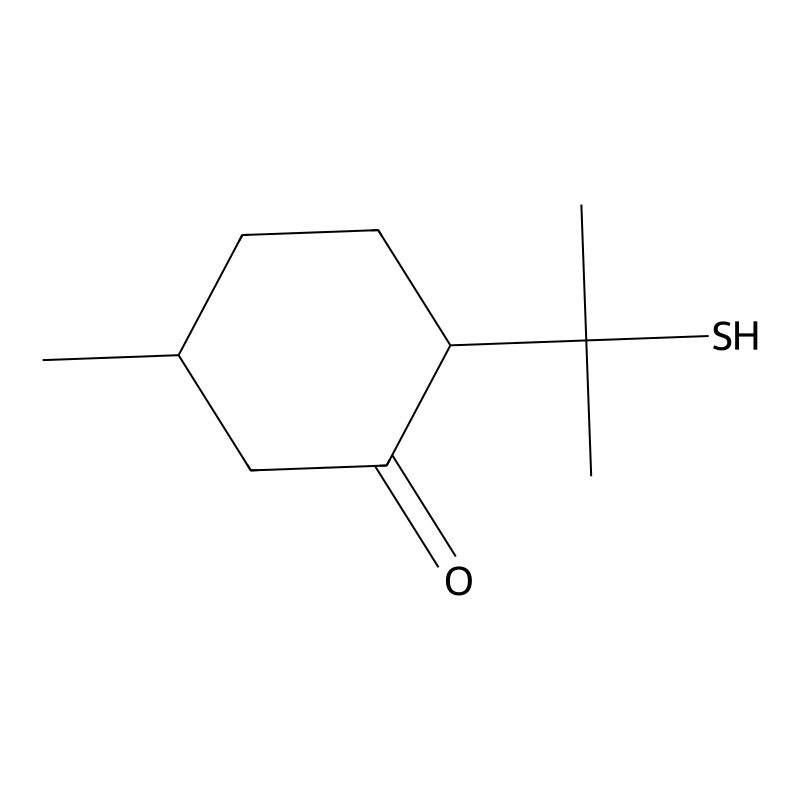p-Mentha-8-thiol-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
p-Mentha-8-thiol-3-one
is a volatile sulfur-containing compound . It’s an essential odoriferous constituent of buchu leaf oil . The commercial product is synthesized from pulegone and is a liquid mixture of cis–trans-isomers with a typical blackcurrant odor . It’s generally used for its potent blackcurrant flavor .
Perfumery and Aromatherapy
p-Mentha-8-thiol-3-one is used in the field of perfumery and aromatherapy . It’s characterized by its sulfur content and is naturally found in various plants . The specific methods of application or experimental procedures in this field typically involve the extraction and distillation of the compound from plant sources, followed by its incorporation into various fragrance products .
Flavoring Agent
p-Mentha-8-thiol-3-one is used as a flavoring agent for its potent blackcurrant flavor . It’s generally used in the food and beverage industry to enhance the flavor profile of various products .
P-Mentha-8-thiol-3-one, also known as 8-mercapto-p-menthan-3-one, is a sulfur-containing organic compound characterized by its distinctive blackcurrant flavor and aroma. It has a molecular formula of C10H18OS and a molecular weight of 186.31 g/mol. The compound appears as a clear yellow to dark yellow liquid with a boiling point ranging from 56 °C to 62 °C at 0.1 mm Hg . It is primarily derived from pulegone or isopulegone through reactions involving hydrogen sulfide and bases like potassium hydroxide .
The compound is notable for its presence in buchu leaf oil, where it acts as a key odoriferous component. Its aroma profile includes sweet, pungent, minty, and fruity notes, reminiscent of blackcurrant and other berries .
P-Mentha-8-thiol-3-one can be synthesized via the following reaction:
- Starting Materials: Pulegone or isopulegone.
- Reagents: Hydrogen sulfide and ethanolic potassium hydroxide.
- Reaction Type: Nucleophilic substitution reaction where hydrogen sulfide adds to the carbonyl group of the ketone.
This reaction results in the formation of p-Mentha-8-thiol-3-one, which exists as a mixture of cis and trans isomers . The compound can also undergo oxidation or reduction reactions typical of thiols, affecting its flavor profile and stability.
Research indicates that p-Mentha-8-thiol-3-one exhibits various biological activities, primarily linked to its aromatic properties. It has been noted for its potential antioxidant effects, which may contribute to its application in food preservation and flavor enhancement . Additionally, studies suggest that it may possess antimicrobial properties, making it useful for food safety applications .
The primary synthesis method for p-Mentha-8-thiol-3-one involves the following steps:
- Preparation: React pulegone or isopulegone with an excess of hydrogen sulfide in the presence of a base such as ethanolic potassium hydroxide.
- Isolation: The resulting mixture can be purified through distillation or chromatography to isolate the desired product in its pure form.
Alternative methods may include using different thiolating agents or modifying reaction conditions to favor specific isomer formations .
P-Mentha-8-thiol-3-one finds applications across various industries:
- Food Industry: Used as a flavoring agent in beverages, confections, and desserts due to its blackcurrant-like taste.
- Fragrance Industry: Incorporated into perfumes and aroma compositions for its unique scent profile.
- Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activities .
Studies on p-Mentha-8-thiol-3-one interactions have primarily focused on its sensory properties in food products. For example, research has shown that it can enhance flavors when combined with other fruit essences, contributing to complex taste profiles in culinary applications . Additionally, its interaction with various food matrices has been examined to determine stability and retention during processing and storage.
P-Mentha-8-thiol-3-one shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Pulegone | C10H16O | A precursor in the synthesis of p-Mentha-8-thiol-3-one; has minty aroma. |
| Isopulegone | C10H16O | Similar structure; used in flavoring; less sulfurous than p-Mentha-8-thiol-3-one. |
| 8-Thiomenthone | C10H18OS | Closely related; exhibits similar flavor characteristics but differs in sulfur content. |
| Menthol | C10H20O | A common mint flavor compound; lacks sulfur but shares aromatic properties. |
P-Mentha-8-thiol-3-one is unique due to its sulfur-containing structure which imparts distinct flavors and aromas not found in these other compounds. Its specific blackcurrant scent sets it apart from other minty or fruity compounds commonly used in food and fragrance applications.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 40 of 1547 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1507 of 1547 companies with hazard statement code(s):;
H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
38462-22-5
33281-91-3
Wikipedia
Use Classification
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








